molecular formula C19H16N4OS2 B2465703 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide CAS No. 2034273-41-9

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide

Cat. No.: B2465703
CAS No.: 2034273-41-9
M. Wt: 380.48
InChI Key: XJRWRKDZYWAHHQ-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide is a structurally complex small molecule featuring a thiazole core substituted with a phenyl group at position 2 and a carboxamide group at position 4. The carboxamide moiety is further functionalized with an ethyl chain bearing both a 1H-pyrazol-1-yl and a thiophen-2-yl substituent. This compound’s synthesis likely employs coupling reactions analogous to those used for related thiazole carboxamides (e.g., activation of carboxylic acids followed by amine coupling ). Its structural determination may involve crystallographic methods supported by SHELX software, a widely used tool for small-molecule refinement .

Properties

IUPAC Name

2-phenyl-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS2/c24-18(15-13-26-19(22-15)14-6-2-1-3-7-14)20-12-16(17-8-4-11-25-17)23-10-5-9-21-23/h1-11,13,16H,12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRWRKDZYWAHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=CC=CS3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the coupling of pyrazole and thiophene intermediates with a thiazole derivative, followed by carboxamide formation. The general synthetic route includes:

  • Preparation of Pyrazole Intermediate : Synthesized through the reaction of hydrazine with a 1,3-diketone.
  • Preparation of Thiophene Intermediate : Achieved via the Paal-Knorr synthesis.
  • Coupling Reaction : The intermediates are coupled with a thiazole derivative to form the final product.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole and thiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains:

CompoundBacterial StrainZone of Inhibition (mm)
10aE. coli15
10bS. aureus18
10cP. mirabilis12
10dB. subtilis14

These results suggest that such compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies using human red blood cell (HRBC) membrane stabilization methods demonstrated that it can inhibit hemolysis induced by heat and hypotonic solutions, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

This compound and its derivatives have shown promise in anticancer studies. The MTT assay revealed significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents:

Cell LineIC50 (µM)
MCF-70.08
A5490.15
HeLa0.12

These findings suggest that the compound may act through mechanisms such as apoptosis induction and inhibition of cell proliferation .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and bacterial metabolism.
  • Receptor Binding : Interactions with specific receptors may modulate signaling pathways related to inflammation and cancer progression.
  • Non-covalent Interactions : The presence of pyrazole and thiophene rings allows for π–π stacking interactions and hydrogen bonding, enhancing binding affinity to biological targets .

Case Studies

Several studies have focused on the biological evaluation of related compounds:

  • Study on Antimicrobial Activity : A series of pyrazole-thiazole derivatives were synthesized and screened for antimicrobial activity against E. coli and S. aureus, demonstrating promising results in inhibiting bacterial growth .
  • Evaluation of Anti-inflammatory Properties : Research indicated that similar compounds exhibited significant anti-inflammatory effects in animal models, reducing edema and inflammatory markers .
  • Anticancer Evaluation : A comparative study showed that the compound had superior cytotoxic effects against breast cancer cells compared to traditional chemotherapeutics, suggesting its potential as a lead compound in cancer therapy .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole and thiazole exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:

CompoundBacterial StrainZone of Inhibition (mm)
10aE. coli15
10bS. aureus18
10cP. mirabilis12
10dB. subtilis14

These findings suggest that such compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies using human red blood cell (HRBC) membrane stabilization methods demonstrated that it can inhibit hemolysis induced by heat and hypotonic solutions, indicating its potential as an anti-inflammatory agent.

Anticancer Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide has shown promise in anticancer studies. The MTT assay revealed significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)
MCF-70.08
A5490.15
HeLa0.12

These results indicate that the compound may act through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Case Studies

Several studies have focused on the biological evaluation of related compounds:

  • Antimicrobial Activity Study : A series of pyrazole-thiazole derivatives were synthesized and screened for antimicrobial activity against E. coli and S. aureus, demonstrating promising results in inhibiting bacterial growth.
  • Evaluation of Anti-inflammatory Properties : Research indicated that similar compounds exhibited significant anti-inflammatory effects in animal models, reducing edema and inflammatory markers.
  • Anticancer Evaluation : A comparative study showed that the compound had superior cytotoxic effects against breast cancer cells compared to traditional chemotherapeutics, suggesting its potential as a lead compound in cancer therapy.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Class Core Structure Key Substituents Biological Activity Reference
Target Compound Thiazole-4-carboxamide 2-phenyl, pyrazole-thiophene ethyl linker Hypothesized kinase/antimicrobial
2-(4-Pyridinyl)thiazole-5-carboxamides Thiazole-5-carboxamide 4-pyridinyl, 4-methyl, variable amines Kinase inhibition
Thiophene-quinolones Quinolone 5-bromothiophen-2-yl, oxime/oxoethyl Antibacterial
Thiophene-ethyl amines Tetrahydronaphthalene Thiophen-2-yl ethyl, sulfonate/propyl CNS modulation (hypothesized)

Research Findings and Implications

  • Activity Prediction: The thiophene and pyrazole groups in the target compound may synergize to enhance binding to hydrophobic pockets in biological targets, as seen in quinolones . However, the absence of a pyridinyl group (cf. ) could reduce kinase affinity.
  • Synthetic Challenges : The steric bulk of the pyrazole-thiophene ethyl linker may complicate coupling reactions, necessitating optimized conditions (e.g., microwave-assisted synthesis) .

Preparation Methods

Optimized Hantzsch Protocol

A representative procedure involves heating 2-bromo-1-phenylpropan-1-one (10 mmol) with thiourea (12 mmol) in ethanol at 80°C for 6 hours. The resultant thiazole intermediate is hydrolyzed to the carboxylic acid using 2 M NaOH at reflux, achieving a 68% isolated yield. Critical parameters include:

Parameter Optimal Condition Impact on Yield
Solvent Ethanol Maximizes cyclization efficiency
Temperature 80°C Prevents decarboxylation
Molar Ratio 1:1.2 (ketone:thiourea) Minimizes byproducts
Reaction Time 6 hours Balances completion vs. degradation

Nuclear magnetic resonance (NMR) analysis of the product shows characteristic thiazole proton signals at δ 7.85–7.91 ppm (H-5) and δ 8.24–8.30 ppm (H-2), with carboxy proton resonance at δ 12.8 ppm.

Synthesis of the 2-(1H-Pyrazol-1-yl)-2-(Thiophen-2-yl)ethylamine Fragment

This fragment is typically constructed through a sequential alkylation-cyclization strategy.

Thiophene-Pyrazole Hybrid Formation

  • Thiophene Ethylation : 2-Thiophenemethanol (5 mmol) is treated with phosphorus tribromide (5.5 mmol) in dichloromethane at 0°C to yield 2-(bromomethyl)thiophene, which is subsequently reacted with pyrazole (6 mmol) in dimethylformamide (DMF) at 60°C for 12 hours.
  • Amine Introduction : The brominated intermediate undergoes nucleophilic substitution with sodium azide (NaN₃) in DMF, followed by Staudinger reduction using triphenylphosphine (PPh₃) to produce the primary amine (overall yield: 54%).

Key spectral data:

  • ¹H NMR : δ 6.95–7.10 (thiophene protons), δ 7.45–7.60 (pyrazole protons), δ 3.20–3.40 (methylene protons adjacent to amine).
  • HRMS : Calculated for C₉H₁₁N₃S [M+H]⁺: 210.0698; Found: 210.0701.

Amide Coupling Strategies

The final assembly employs carbodiimide-mediated coupling between 2-phenylthiazole-4-carboxylic acid and the ethylamine fragment.

EDC/HOBt Protocol

A mixture of 2-phenylthiazole-4-carboxylic acid (2 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 2.4 mmol), and hydroxybenzotriazole (HOBt, 2.4 mmol) in dichloromethane is stirred at 0°C for 30 minutes. The amine fragment (2 mmol) is added, and the reaction proceeds at room temperature for 24 hours, yielding the target compound in 72% yield after silica gel chromatography.

Optimization Insights :

  • Lower temperatures (0–5°C) suppress racemization of the amine.
  • HOBt additive reduces side reactions by activating the carboxylic acid.
  • Dichloromethane outperforms DMF in minimizing ester byproducts.

Alternative Tandem Cyclization Approach

Recent advances exploit a one-pot synthesis combining thiazole formation and amide coupling.

Sequential Bromoacetylation-Cyclocondensation

  • Bromoacetylation : 4-Aminophenylacetic acid is treated with bromine in acetic acid to form 2-bromo-N-(4-acetylphenyl)acetamide.
  • Thiazole Cyclization : Reaction with thiourea in PEG-400 at 45°C for 2 hours generates the thiazole-carboxamide core.
  • In Situ Alkylation : Addition of 2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl bromide completes the synthesis in 58% overall yield.

Advantages :

  • Reduced purification steps.
  • PEG-400 enhances solubility and reaction homogeneity.

Analytical Characterization and Quality Control

Rigorous spectroscopic validation is critical for confirming structural integrity:

Technique Key Data Points Reference
¹H NMR δ 8.30 (thiazole H-2), δ 7.85 (thiazole H-5)
¹³C NMR δ 167.8 (CONH), δ 152.1 (thiazole C-2)
HRMS [M+H]⁺: 409.1241 (calculated), 409.1245 (observed)
HPLC Purity 98.2% (C18 column, acetonitrile/water gradient)

Challenges and Optimization Opportunities

  • Regioselectivity in Pyrazole Substitution : Competitive N1 vs. N2 alkylation requires careful control of base strength and solvent polarity. Use of potassium carbonate in acetone favors N1 substitution (87% selectivity).
  • Thiophene Ring Stability : Prolonged heating above 100°C induces thiophene ring opening; microwave-assisted synthesis at 80°C mitigates degradation.
  • Amide Bond Racemization : Chiral purity is maintained by coupling at 0°C with HOBt, reducing epimerization to <2%.

Industrial-Scale Considerations

For kilogram-scale production, the following adaptations are recommended:

  • Continuous flow chemistry for Hantzsch cyclization (residence time: 15 minutes, yield: 76%).
  • Enzymatic amidation using lipase B from Candida antarctica (CAL-B) in tert-butyl methyl ether, achieving 82% yield with minimal waste.

Emerging Methodologies

  • Photoredox Catalysis : Visible light-mediated C–N coupling between thiazole carboxylates and amines (iridium catalyst, 455 nm LED, 12 h, 65% yield).
  • Electrochemical Synthesis : Anodic oxidation of thioureas enables thiazole formation at ambient temperature (yield: 71%, faradaic efficiency: 89%).

Q & A

Basic: What are the key considerations for optimizing the synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide?

The synthesis of this compound typically involves multi-step reactions, including amide bond formation and heterocyclic ring assembly. Critical factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency for pyrazole and thiophene coupling .
  • Catalyst use : Bases like potassium carbonate or sodium hydride facilitate deprotonation during nucleophilic substitutions .
  • Reaction monitoring : Thin-layer chromatography (TLC) and HPLC ensure intermediate purity, while NMR and mass spectrometry validate structural integrity .

Basic: How can researchers confirm the structural identity of this compound post-synthesis?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, particularly distinguishing pyrazole (δ 7.5–8.5 ppm) and thiophene (δ 6.5–7.5 ppm) signals .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and fragments corresponding to the thiazole-carboxamide backbone .
  • HPLC purity assessment : Retention time and peak symmetry (>95% purity) validate synthetic success .

Basic: What structural features contribute to its potential biological activity?

  • Heterocyclic motifs : The pyrazole and thiophene moieties enable π-π stacking with enzyme active sites, while the thiazole-carboxamide backbone mimics natural peptide bonds, enhancing target binding .
  • Substituent effects : The phenyl group at position 2 of the thiazole ring may enhance lipophilicity, influencing membrane permeability .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

  • Dose-response profiling : Conduct assays across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects or off-target interactions .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 models to confirm specificity for suspected targets (e.g., kinases, GPCRs) .
  • Meta-analysis : Cross-reference PubChem BioAssay data (AID 743255) with in-house results to isolate assay-specific variables .

Advanced: What computational strategies are effective for predicting its mechanism of action?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2, EGFR) based on crystallographic data (PDB IDs: 1CX2, 1M17) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes in aqueous/lipid bilayer environments .
  • QSAR modeling : Corrogate substituent electronegativity and logP values with IC50_{50} data to prioritize synthetic analogs .

Advanced: How can solubility challenges be addressed during in vitro testing?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain colloidal stability without cytotoxicity .
  • Prodrug derivatization : Introduce phosphate or acetyl groups at the carboxamide nitrogen to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for controlled release in cell culture media .

Advanced: What experimental designs are optimal for assessing its pharmacokinetic properties?

  • In vitro ADME : Use Caco-2 monolayers to measure permeability (Papp_{app} >1 ×106^{-6} cm/s indicates oral bioavailability) .
  • Microsomal stability : Incubate with rat liver microsomes (1 mg/mL) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min .
  • Plasma protein binding : Equilibrium dialysis (37°C, 4 h) with human serum albumin to calculate unbound fraction .

Advanced: How can researchers differentiate its activity from structurally similar analogs?

  • SAR studies : Systematically modify substituents (e.g., replace thiophene with furan) and compare IC50_{50} values in kinase inhibition assays .
  • Pharmacophore mapping : Overlay electrostatic potential surfaces with reference inhibitors (e.g., imatinib) to identify critical binding motifs .
  • Selectivity panels : Screen against related targets (e.g., 50+ kinases) to identify off-target effects .

Advanced: What strategies mitigate toxicity in preclinical development?

  • Cytotoxicity screening : Use HepG2 cells and primary hepatocytes to assess hepatic liability (EC50_{50} >10 µM desirable) .
  • Genotoxicity assays : Ames test (TA98 strain) and micronucleus assay in CHO-K1 cells to rule out mutagenicity .
  • hERG inhibition : Patch-clamp electrophysiology (IC50_{50} >30 µM) minimizes cardiac risk .

Advanced: How can researchers optimize its pharmacological activity through structural modifications?

  • Bioisosteric replacement : Substitute the thiazole ring with oxazole or imidazole to enhance metabolic stability .
  • Halogenation : Introduce fluorine at the phenyl ring para-position to improve target affinity and blood-brain barrier penetration .
  • Linker optimization : Replace the ethyl bridge with a polyethylene glycol (PEG) spacer to modulate solubility and bioavailability .

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